

Physical properties of (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

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Compound of Interest

Compound Name: (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

Cat. No.: B2970193

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An In-Depth Technical Guide to the Physical Properties of **(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate**

Introduction

(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate, a chiral building block featuring both a vinyl group and a protected amine, is a valuable intermediate in asymmetric synthesis. Its utility in the development of novel pharmaceutical agents and complex organic molecules necessitates a thorough understanding of its physical properties. The tert-butyloxycarbonyl (Boc) protecting group is crucial in synthetic strategies, offering robust protection under many conditions while allowing for selective removal under mild acidic conditions^{[1][2]}. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, offering researchers and drug development professionals the foundational data required for its effective handling, characterization, and application in synthetic workflows.

Section 1: Chemical Identity and Core Properties

Accurate identification is the cornerstone of any chemical protocol. The fundamental identifiers and computed properties of **(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate** are summarized below.

Chemical Structure:

Figure 1: 2D Structure of **(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate**

Table 1: Core Identifiers and Computed Physical Properties

Property	Value	Source
CAS Number	89985-86-4	[3] [4]
Molecular Formula	C ₉ H ₁₇ NO ₃	[3]
Molecular Weight	187.23 g/mol	[3]
Monoisotopic Mass	187.12084340 Da	[3]
Topological Polar Surface Area	58.6 Å ²	[3]
Rotatable Bond Count	5	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]

| Predicted pKa | 11.60 ± 0.46 |[\[3\]](#) |

Section 2: Physicochemical Characterization

The physicochemical properties dictate the compound's behavior in various environments, influencing everything from reaction kinetics to purification strategies.

Appearance and Thermal Properties

While specific experimental data for melting and boiling points are not widely published, compounds of this class—Boc-protected amino alcohols—are often viscous liquids or low-melting solids at room temperature[\[5\]](#). The presence of both hydrogen bond donors (OH, NH) and a bulky, nonpolar tert-butyl group results in moderate intermolecular forces.

Solubility Profile

The solubility of a compound is critical for designing homogeneous reaction mixtures and effective extraction and crystallization protocols. Based on the properties of structurally related Boc-protected compounds, a general solubility profile can be established.

- **High Solubility:** Expected in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Dimethylformamide (DMF)[1].
- **Moderate Solubility:** Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol.
- **Low/Insoluble:** Expected in nonpolar solvents like hexanes and petroleum ether, and in water.

This solubility pattern is a direct consequence of the molecule's dual nature: the polar carbamate and alcohol groups interact favorably with polar solvents, while the tert-butyl and vinyl moieties contribute to solubility in less polar organic media.

Optical Activity

As a chiral molecule, **(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate** rotates plane-polarized light. The specific rotation, $[\alpha]_D$, is a fundamental physical constant used to confirm the enantiomeric purity of the material. This value must be determined experimentally, as it is highly sensitive to the solvent, concentration, and temperature. For a related compound, Boc-D-Valinol, a specific rotation of $+23^\circ$ ($c=1$ in chloroform) has been reported, indicating the expected range for such molecules[6].

Section 3: Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is the most powerful tool for routine structural confirmation. The expected signals for **(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate** are:

- ~5.8-6.0 ppm: A multiplet corresponding to the vinyl proton (-CH=CH₂).
- ~5.1-5.3 ppm: Two distinct signals (doublet of doublets) for the terminal vinyl protons (=CH₂).
- ~4.8-5.2 ppm: A broad singlet for the carbamate proton (-NH-).
- ~3.8-4.2 ppm: A broad multiplet for the proton on the chiral center (-CH(NH)-).
- ~3.5-3.7 ppm: A multiplet (likely two signals) for the methylene protons adjacent to the hydroxyl group (-CH₂OH).
- ~2.0-2.5 ppm: A broad singlet for the hydroxyl proton (-OH).
- ~1.45 ppm: A sharp, intense singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

- ¹³C NMR: The carbon spectrum confirms the carbon framework. Expected chemical shifts include:
 - ~156 ppm: Carbonyl carbon of the carbamate (C=O).
 - ~135-140 ppm: Olefinic carbon (-CH=).
 - ~115-120 ppm: Terminal olefinic carbon (=CH₂).
 - ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
 - ~65 ppm: Methylene carbon (-CH₂OH).
 - ~55 ppm: Chiral methine carbon (-CH(NH)-).
 - ~28.5 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- 3400-3300 cm⁻¹ (broad): O-H and N-H stretching vibrations.

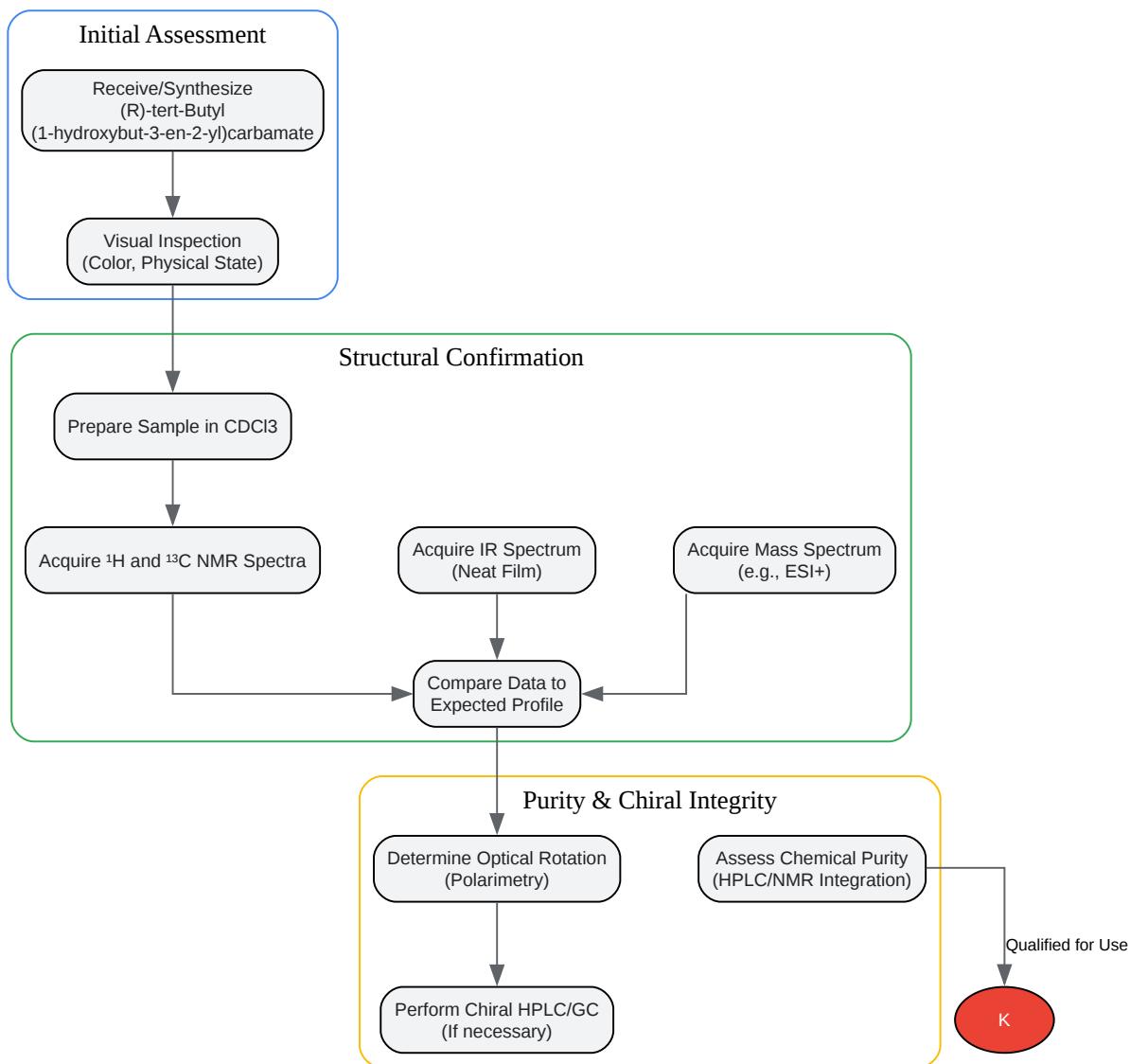
- 3100-3000 cm^{-1} : C-H stretching for the vinyl group.
- 2980-2850 cm^{-1} : C-H stretching for the aliphatic parts of the molecule.
- \sim 1690 cm^{-1} (strong): C=O stretching of the carbamate group.
- \sim 1640 cm^{-1} : C=C stretching of the vinyl group.
- \sim 1160 cm^{-1} (strong): C-O stretching associated with the carbamate.

Section 4: Experimental Methodologies for Property Determination

The trustworthiness of physical data relies on robust and reproducible experimental protocols. This section outlines the methodologies for characterizing the title compound.

Workflow for Physicochemical Analysis

The logical flow for characterizing a new batch of the compound is outlined below. This ensures identity, purity, and key physical properties are confirmed before its use in further applications.

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Caption: Workflow for the comprehensive characterization of the title compound.

Protocol 1: Determination of Specific Rotation

This protocol describes the measurement of optical activity to confirm the enantiomeric identity.

Objective: To measure the specific rotation $[\alpha]D$ of **(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate**.

Materials:

- Analytical balance
- 10 mL volumetric flask
- Polarimeter cell (e.g., 1 dm)
- Polarimeter (Sodium D-line, 589 nm)
- Chloroform (or other suitable, specified solvent)
- The compound of interest

Procedure:

- Sample Preparation: Accurately weigh approximately 100 mg (0.1 g) of the compound. Record the exact mass (m).
- Transfer the compound quantitatively to a 10 mL volumetric flask.
- Dissolve the compound in the chosen solvent (e.g., Chloroform) and fill to the 10 mL mark. This creates a solution with concentration (c) in g/100mL. For this example, c will be approximately 1 g/100 mL.
- Instrument Preparation: Calibrate the polarimeter using a blank solvent-filled cell. The reading should be zero.
- Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

- Place the cell in the polarimeter and record the observed rotation (α). Take at least three readings and average them.
- Calculation: Calculate the specific rotation using the formula: $[\alpha]_{DT} = \alpha / (l \times c)$
 - Where:
 - α = observed rotation
 - l = path length of the cell in decimeters (dm)
 - c = concentration in g/mL
 - T = Temperature in °C
 - D = Sodium D-line wavelength

Trustworthiness Check: The result should be compared against literature values if available. Consistency across batches validates the stereochemical integrity of the synthetic process.

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